Erythromycin nalidixate
Description
Historical Context of Antibiotic Discovery and Development
The discovery and development of antibiotics stand as a monumental achievement in modern medicine, fundamentally changing the landscape of infectious disease treatment. This journey has been characterized by periods of rapid discovery followed by the persistent challenge of emerging antimicrobial resistance.
The macrolide story begins with the discovery of erythromycin (B1671065) in 1952, isolated from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus). mdpi.comwikipedia.orgdrugbank.com As a natural product, erythromycin demonstrated a valuable spectrum of activity, particularly against Gram-positive bacteria. mdpi.com It functions by inhibiting bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. wikipedia.orgdrugbank.com
However, the initial form of erythromycin had limitations, including instability in acidic environments and a relatively narrow spectrum of activity. This spurred the development of semi-synthetic derivatives. By modifying the core macrolide structure, researchers have been able to create newer generations of macrolides, such as azithromycin (B1666446) and clarithromycin (B1669154), with improved pharmacokinetic properties and a broader range of activity. mdpi.com These advancements highlight a key trajectory in antibiotic research: the chemical modification of natural products to enhance their therapeutic potential.
The quinolone class of antibiotics has a different origin, beginning with the synthesis of nalidixic acid in the early 1960s. Nalidixic acid, the first quinolone, exhibited activity primarily against Gram-negative bacteria by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.
The research trajectory for quinolones has been marked by significant synthetic modifications that have dramatically expanded their clinical utility. The addition of a fluorine atom to the quinolone ring system led to the development of the fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin (B1675101). This structural change resulted in a broader spectrum of activity, including activity against Gram-positive bacteria, and improved pharmacokinetic properties. The evolution of quinolones is a prime example of how synthetic chemistry can be used to optimize an initial lead compound into a powerful class of therapeutic agents.
Rationale for Conjugate Antibiotic Research and Development
The continuous emergence of antibiotic-resistant bacteria necessitates innovative approaches to drug discovery. One such strategy is the development of conjugate antibiotics, which combine two different antimicrobial agents into a single molecule.
Antimicrobial resistance is a major global health threat, rendering many existing antibiotics ineffective. Bacteria can develop resistance through various mechanisms, including target site modification, enzymatic degradation of the antibiotic, and active efflux of the drug from the bacterial cell.
Conjugate antibiotics offer a potential strategy to overcome resistance. By incorporating two different pharmacophores with distinct mechanisms of action, a conjugate molecule may be able to circumvent existing resistance mechanisms. For instance, if a bacterium is resistant to one of the parent drugs, it may still be susceptible to the other. Furthermore, the dual-action nature of these compounds could make it more difficult for bacteria to develop resistance in the first place, as it would require simultaneous mutations to counter both mechanisms of action. newatlas.comsciencealert.comuic.edulabmanager.comsciencedaily.com
Beyond combating resistance, conjugate antibiotic research aims to broaden the spectrum of antimicrobial activity and enhance potency. Combining a macrolide, which is typically effective against Gram-positive bacteria, with a quinolone, which has strong activity against Gram-negative bacteria, could result in a single agent with a very broad spectrum of activity.
Moreover, the combination of two antibiotics can sometimes lead to a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual activities. An in-vitro study investigating the combination of nalidixic acid and erythromycin against 156 strains of Enterobacteriaceae found a synergistic effect in 85 (54.5%) of the strains. nih.gov This suggests that a conjugate of these two molecules could potentially be more potent than either drug used alone.
Scientific Significance and Research Niche of Erythromycin Nalidixate
This compound is a salt formed from the basic erythromycin molecule and the acidic nalidixic acid. nih.gov Its scientific significance lies in its representation of an early concept in the field of conjugate antibiotics. While not a covalently linked hybrid, the formation of a salt from two distinct antibiotics represents an effort to combine their properties.
The research niche for this compound is primarily in the exploration of dual-action antimicrobial agents. The concept has evolved with modern synthetic techniques, leading to the development of "macrolones," which are true hybrid antibiotics that covalently link a macrolide and a fluoroquinolone. newatlas.comsciencealert.comuic.edulabmanager.comsciencedaily.com These newer agents have shown promise in overcoming resistance and exhibiting potent, broad-spectrum activity. mdpi.com this compound can be seen as a conceptual precursor to these more advanced conjugate antibiotics, demonstrating the long-standing interest in combining the mechanisms of macrolides and quinolones to create novel therapeutic agents.
Interactive Data Table: In Vitro Synergism of Nalidixic Acid with Other Antibiotics
| Antibiotic Combination | Number of Strains Tested | Number of Strains Showing Synergism | Percentage of Strains with Synergism |
| Nalidixic acid + Erythromycin | 156 | 85 | 54.5% |
| Nalidixic acid + Cephaloridine | 156 | 96 | 61.5% |
| Nalidixic acid + Kanamycin | 156 | 101 | 64.7% |
Data from Piccolomini et al., 1984. nih.gov
Structure
2D Structure
Properties
CAS No. |
167029-45-0 |
|---|---|
Molecular Formula |
C49H79N3O16 |
Molecular Weight |
966.2 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C37H67NO13.C12H12N2O3/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;4-6H,3H2,1-2H3,(H,16,17)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |
InChI Key |
CWQUMFCKXBZHJP-YZPBMOCRSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O |
Other CAS No. |
167029-45-0 |
Synonyms |
erythromycin nalidixate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Research
Preparation and Synthesis of Erythromycin (B1671065) Nalidixate
The formation of erythromycin nalidixate is primarily achieved through the non-covalent association of its constituent molecules, erythromycin and nalidixic acid.
This compound is fundamentally a salt formed between the basic erythromycin molecule and the acidic nalidixic acid. The primary method for its preparation involves the direct stoichiometric combination of these two parent compounds. researchgate.netnih.gov Erythromycin, a macrolide antibiotic, possesses a tertiary amine on its desosamine (B1220255) sugar, which provides a basic character suitable for salt formation. scirp.orgacs.org Nalidixic acid, a quinolone antibiotic, features a carboxylic acid group, rendering it acidic. mdpi.com
The synthesis is typically carried out by dissolving the base and acid components in stoichiometric amounts in appropriate solvents. numberanalytics.com The resulting salt, this compound, can then be isolated, often through crystallization. The homogeneity of the resulting salt has been confirmed using techniques such as thin-layer chromatography and infrared (IR) absorption spectroscopy. researchgate.net This straightforward acid-base reaction provides a direct route to the compound.
Interactive Table: General Parameters for Stoichiometric Salt Formation
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Reactants | Erythromycin (base), Nalidixic Acid (acid) | The tertiary amine of erythromycin reacts with the carboxylic acid of nalidixic acid. |
| Stoichiometry | Typically equimolar amounts of the base and acid. | Ensures complete salt formation without excess unreacted starting materials. |
| Solvent | A solvent system capable of dissolving both reactants. | The choice of solvent can influence reaction rate and crystallization. |
| Isolation | Crystallization, precipitation followed by filtration. | Allows for the purification of the final salt product. |
While the stoichiometric combination is direct, optimizing reaction conditions is crucial for maximizing yield and ensuring high purity of the final product. Key parameters that can be investigated include:
Solvent Selection: The choice of solvent is critical in salt formation. numberanalytics.com The ideal solvent or solvent system should provide good solubility for both the acidic and basic reactants but lower solubility for the resulting salt to facilitate precipitation or crystallization. For this compound, which has been noted to be very soluble in nonpolar solvents and freely soluble in polar solvents, a systematic screening of solvents with varying polarities could optimize isolation. researchgate.net
Temperature Control: Temperature affects both the rate of reaction and the solubility of the reactants and products. numberanalytics.com Controlling the temperature profile during the reaction and subsequent crystallization can influence crystal size and purity.
pH Adjustment: Careful control of the pH is essential. The pKa difference between the acid and base should ideally be greater than 3 to ensure stable salt formation. researchgate.net Adjusting the final pH of the solution can maximize the yield of the precipitated salt.
Crystallization Method: The method of inducing crystallization (e.g., cooling, anti-solvent addition, evaporation) can significantly impact the physical properties of the salt, such as crystal habit and particle size, which are important for further formulation. mdpi.com Techniques like high-throughput crystallization screening could be employed to identify the optimal conditions. numberanalytics.com
Interactive Table: Potential Optimization Parameters for this compound Synthesis
| Parameter | Variable | Potential Impact |
|---|---|---|
| Solvent | Polarity, aprotic vs. protic | Influences solubility of reactants and product, affecting yield and purity. |
| Temperature | Reaction and crystallization temperature | Affects reaction kinetics and crystal morphology. |
| Reactant Concentration | Molar concentration of reactants | Can influence reaction rate and equilibrium. numberanalytics.com |
| Mixing/Agitation | Stirring speed and method | Ensures homogeneity and can affect crystal growth. |
| pH Control | Final pH of the reaction mixture | Critical for maximizing salt precipitation and stability. researchgate.net |
Design and Synthesis of this compound Analogues and Derivatives
Beyond the direct salt, the creation of analogues and derivatives through covalent modifications of the parent molecules offers a rich field for chemical exploration. This can involve altering the core structures or introducing linkers to form stable conjugates.
The erythromycin scaffold is a versatile platform for chemical modification. nih.govresearchgate.netacs.org Numerous studies have detailed derivatizations at various positions on the 14-membered lactone ring to improve properties like acid stability and antibacterial spectrum. scirp.orgmdpi.com These established modifications could be applied to erythromycin prior to its combination with nalidixic acid to generate a library of new analogues. Key modification sites include:
C-6 Hydroxyl Group: Methylation of this group to produce clarithromycin (B1669154) is a well-known modification that enhances acid stability. nih.gov
C-9 Ketone Group: This site is prone to intramolecular reactions in acidic conditions. Modifications to an oxime, as in roxithromycin, or its involvement in ring expansion to form the 15-membered azalide ring of azithromycin (B1666446), are common strategies. scirp.org
C-11 and C-12 Diol: These hydroxyl groups can be converted into cyclic carbonates or carbamates, which can stabilize the molecule. researchgate.net
C-3 Position: Removal of the cladinose (B132029) sugar and subsequent oxidation of the hydroxyl group leads to the potent ketolide class of antibiotics. nih.govresearchgate.net
The nalidixic acid scaffold has also been the subject of extensive derivatization to create subsequent generations of quinolone antibiotics. mdpi.comacs.org The primary sites for modification that could be explored in the context of this compound derivatives include:
Carboxylic Acid (C-3): While essential for its primary mode of action, this group can be esterified or converted to an amide to create prodrugs or to serve as an attachment point for a linker.
N-1 Ethyl Group: Variations at this position are common in the development of more potent fluoroquinolones.
Aromatic Ring System: Introduction of substituents, such as fluorine at the C-6 position (a hallmark of fluoroquinolones), dramatically enhances antibacterial activity. Other positions on the naphthyridine ring can also be substituted.
The formation of peptide conjugates with nalidixic acid has been shown to improve its antibacterial activity, suggesting that conjugation to a large molecule like erythromycin could be a viable strategy. mdpi.com
To move beyond a simple salt and create a stable, covalent conjugate of erythromycin and nalidixic acid, the use of chemical linkers is necessary. mdpi.comabzena.com The choice of linker is critical as it influences the stability, solubility, and payload release characteristics of the conjugate. nih.govnih.gov Linker technologies can be broadly categorized as:
Non-cleavable Linkers: These form a stable bond, and the drug is released only after the entire conjugate is metabolized. Thioether bonds are a common example. mdpi.com This approach requires that the drug-linker combination retains biological activity.
Cleavable Linkers: These are designed to release the active drug under specific physiological conditions. abzena.com This is a more common strategy for drug conjugates.
Acid-Cleavable Linkers: Hydrazone linkers, for example, are stable at neutral pH but hydrolyze in the acidic environment of lysosomes. nih.gov
Enzyme-Cleavable Linkers: Peptide-based linkers, such as the valine-citrulline (Val-Cit) dipeptide, can be cleaved by specific enzymes like cathepsin B, which are often overexpressed in target cells. nih.govacs.org
Disulfide Linkers: These are cleaved in the reducing environment inside a cell due to the high concentration of glutathione. nih.gov
The design of a linker for an erythromycin-nalidixic acid conjugate would involve attaching one end to a suitable functional group on erythromycin (e.g., a hydroxyl group) and the other to a functional group on nalidixic acid (e.g., the carboxylic acid), creating a single chemical entity with the potential for a dual mechanism of action. nih.govmdpi.com
Interactive Table: Potential Linker Strategies for Erythromycin-Nalidixic Acid Conjugates
| Linker Type | Cleavage Mechanism | Potential Attachment Points | Considerations |
|---|---|---|---|
| Hydrazone | Acid-catalyzed hydrolysis | Erythromycin C-9 ketone (after modification) and a hydrazide-modified nalidixic acid. | Stability in circulation vs. release in target acidic compartments. |
| Peptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B) | Hydroxyl groups on erythromycin and the carboxylic acid on nalidixic acid via ester/amide bonds. | Requires the presence of the target enzyme for drug release. |
| Disulfide | Reduction (e.g., by glutathione) | Introduction of thiol groups onto both molecules for linkage. | Exploits the difference in reducing potential between extracellular and intracellular environments. |
| Non-cleavable (e.g., Thioether) | Metabolic degradation | Stable covalent linkage, e.g., via maleimide (B117702) chemistry. | The entire conjugate must be active or become active after degradation. |
Physicochemical Characterization Methodologies in Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of erythromycin (B1671065) nalidixate, confirming the presence of key functional groups, and providing a framework for its structural assignment.
Infrared (IR) Absorption Spectroscopy for Functional Group Confirmation
Infrared (IR) absorption spectroscopy is a powerful technique used to identify the functional groups present in a molecule. The formation of erythromycin nalidixate results in a unique IR spectrum that contains characteristic absorption bands from both erythromycin and nalidixic acid, with specific shifts indicating the salt formation. The interaction between the basic dimethylamino group of the desosamine (B1220255) sugar in erythromycin and the carboxylic acid group of nalidixic acid is a key feature to be observed.
In the analysis of this compound, the IR spectrum is expected to show a significant change in the region of the carboxylic acid of nalidixic acid and the amine group of erythromycin. The broad O-H stretching band of the carboxylic acid in nalidixic acid (typically around 2500-3300 cm⁻¹) would be replaced by the characteristic bands of a carboxylate anion (COO⁻). Concurrently, the bands associated with the tertiary amine in erythromycin would show shifts due to protonation.
Key IR Absorption Bands for this compound:
| Functional Group | Parent Molecule | Expected Wavenumber (cm⁻¹) in this compound | Notes |
| Lactone Carbonyl (C=O) | Erythromycin | ~1730 | The lactone ring is a core feature of the macrolide structure. |
| Ketone Carbonyl (C=O) | Erythromycin | ~1700 | Present in the aglycone ring of erythromycin. |
| Carboxylate (COO⁻) Asymmetric Stretch | Nalidixic Acid | ~1600-1550 | Formation of the salt leads to the appearance of this strong band. |
| Carboxylate (COO⁻) Symmetric Stretch | Nalidixic Acid | ~1400 | Another key indicator of carboxylate salt formation. |
| Aromatic C=C Stretch | Nalidixic Acid | ~1620, ~1470 | Characteristic of the quinolone ring system. |
| C-N Stretch (Amine Salt) | Erythromycin | Shifted | The C-N stretching vibration of the dimethylamino group is altered upon protonation. |
| O-H Stretch (Alcohols) | Erythromycin | ~3500-3300 | Broad bands from the multiple hydroxyl groups on the macrolide ring. |
This table is illustrative and shows expected absorption regions. Actual peak positions can vary based on the specific sample and instrument conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton environments within a molecule, allowing for the precise structural assignment of this compound. Both ¹H and ¹³C NMR are utilized to map out the connectivity and spatial arrangement of atoms.
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of both parent molecules would be present. A key indicator of salt formation would be the disappearance of the acidic proton signal from the carboxylic acid of nalidixic acid (which typically appears at a high chemical shift, >10 ppm) and shifts in the signals of the protons adjacent to the dimethylamino group on the desosamine sugar of erythromycin due to protonation.
The ¹³C NMR spectrum would similarly show the resonances for all carbon atoms in the salt. The chemical shift of the carboxylic carbon of nalidixic acid would be significantly affected by the deprotonation, and the carbons of the dimethylamino group in erythromycin would also exhibit shifts.
Illustrative ¹H NMR Chemical Shift Data:
| Proton Environment | Parent Molecule | Expected Chemical Shift (δ, ppm) in this compound |
| N(CH₃)₂ Protons | Erythromycin | Shifted downfield from ~2.3 ppm |
| Anomeric Protons (Sugars) | Erythromycin | ~4.0-5.0 ppm |
| Aromatic Protons | Nalidixic Acid | ~7.0-9.0 ppm |
| Ethyl Group Protons | Nalidixic Acid | ~1.4 (t), ~4.5 (q) |
This table provides representative chemical shift ranges. Specific values require experimental determination.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and their attached carbons, respectively, solidifying the structural assignment of this compound.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Purity Analysis
UV-Vis spectrophotometry is a valuable tool for the quantitative analysis and purity assessment of this compound. jfda-online.com Both erythromycin and nalidixic acid possess chromophores that absorb light in the UV region. Erythromycin typically exhibits an absorption maximum around 285 nm, while nalidixic acid has absorption peaks at approximately 258 nm and 334 nm.
For quantification, a specific wavelength is chosen where the absorbance is proportional to the concentration of the compound, following the Beer-Lambert law. Given the overlapping spectra of the two parent compounds, derivative spectrophotometry or analysis at multiple wavelengths may be employed to accurately quantify this compound in the presence of potential impurities.
Purity analysis can be performed by scanning a wide wavelength range. The presence of unexpected peaks or a shift in the absorption maxima can indicate the presence of impurities or degradation products.
Typical UV-Vis Absorption Data:
| Compound | Solvent | λmax (nm) |
| Erythromycin | Methanol (B129727) | ~285 |
| Nalidixic Acid | Methanol | ~258, ~334 |
| This compound | Methanol | Multiple peaks expected, reflecting both moieties |
This table shows typical absorption maxima for the parent compounds.
Chromatographic Techniques for Purity and Homogeneity Assessment
Chromatographic methods are essential for separating this compound from its starting materials, by-products, and degradation products, thereby assessing its purity and homogeneity.
Thin-Layer Chromatography (TLC) Studies
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to confirm the formation of this compound and to assess its homogeneity. In the analysis of the salt, a suitable mobile phase is selected to achieve a clear separation between the salt, the individual parent compounds (erythromycin and nalidixic acid), and any potential impurities. The homogeneity of the newly formed salt can be confirmed by the presence of a single spot with a distinct retention factor (Rf) value.
Representative TLC System for this compound Analysis:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | A mixture of a non-polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a polar solvent (e.g., methanol or ethanol), often with a small amount of a basic modifier like ammonia (B1221849) to improve spot shape. |
| Visualization | UV light at 254 nm and/or 366 nm. Staining with a suitable reagent such as anisaldehyde-sulfuric acid, followed by heating, can also be used for visualization. |
The Rf values of erythromycin, nalidixic acid, and this compound would be compared to confirm the formation of the new entity and the absence of the starting materials in the purified product.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis and purity assessment of pharmaceutical compounds due to its high resolution and sensitivity. A reversed-phase HPLC method is typically developed for the analysis of this compound.
Method development involves optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), the stationary phase (commonly a C18 column), the flow rate, and the detection wavelength. For this compound, detection is often performed using a UV detector set at one of the absorption maxima of either erythromycin or nalidixic acid.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a phosphate (B84403) or acetate buffer (pH adjusted). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm (for erythromycin moiety) or 258 nm (for nalidixic acid moiety) |
| Injection Volume | 20 µL |
The HPLC method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, specificity, and robustness. This validation process confirms that the method is suitable for its intended purpose of quantifying this compound and detecting any impurities.
Thermal Analysis Methodologies (e.g., Differential Scanning Calorimetry, DSC) for Phase Behavior
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used in pharmaceutical sciences to investigate the thermal properties of a substance. tainstruments.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com This method is highly effective for determining melting points, phase transitions, and assessing the formation of new chemical entities like salts or co-crystals. tainstruments.comnih.gov
When erythromycin and nalidixic acid react to form the salt this compound, the resulting compound is expected to exhibit a unique thermal profile, distinct from its individual components or a physical mixture of the two. Research on pure erythromycin shows a sharp endothermic peak corresponding to its melting point around 191-195°C. nih.govresearchgate.net
In studies of analogous erythromycin salts, such as erythromycin-lipoamino acid ion pairs, DSC analysis confirmed the formation of a new chemical entity. nih.gov The characteristic endothermic peaks of the starting materials (erythromycin and the corresponding lipoamino acid) were absent in the DSC thermogram of the newly formed salt. Instead, a new, broad endothermic peak appeared at a different temperature range, indicating the melting of the new ion-pair. nih.gov A similar outcome would be expected for this compound, where the DSC curve would provide clear evidence of salt formation by presenting a new melting endotherm different from that of erythromycin or nalidixic acid.
Table 1: Expected Thermal Events in DSC Analysis
| Sample | Expected Thermal Event | Significance | Reference |
|---|---|---|---|
| Erythromycin (Pure) | Sharp endothermic peak at ~191-195°C | Melting point of the crystalline drug. | nih.govresearchgate.net |
| Nalidixic Acid (Pure) | Endothermic peak at its characteristic melting point. | Melting point of the crystalline drug. | N/A |
| Physical Mixture | Presence of endothermic peaks for both erythromycin and nalidixic acid. | Indicates no new compound has formed; the components are present as a simple mixture. | nih.gov |
| This compound | Disappearance of parent compound peaks and appearance of a new, single endothermic peak at a unique temperature. | Confirms the formation of a new salt with a distinct melting point and phase behavior. | nih.gov |
X-ray Crystallography and Powder X-ray Diffractometry (PXRD) for Crystalline Structure
Powder X-ray Diffractometry (PXRD) is considered the definitive technique for the solid-state characterization of crystalline pharmaceutical materials. icdd.comamericanpharmaceuticalreview.com It provides fundamental information about the crystal structure of a material, allowing for the identification of different crystalline forms (polymorphs), the determination of phase purity, and the distinction between crystalline and amorphous solids. americanpharmaceuticalreview.commdpi.com
When a new crystalline salt like this compound is synthesized, its PXRD pattern will be unique, akin to a fingerprint for that specific crystal lattice. This pattern is defined by the positions (in degrees 2θ) and intensities of the diffraction peaks. The PXRD pattern of this compound would be demonstrably different from the superposition of the patterns for pure erythromycin and pure nalidixic acid. nih.gov
Studies on the formation of other erythromycin ion pairs have successfully used PXRD to assess the creation of new saline species. nih.gov The comparison of the PXRD pattern of the synthesized compound against the patterns of the starting materials and their physical mixture serves as conclusive evidence of salt formation. The appearance of a new set of diffraction peaks, and the disappearance of the characteristic peaks of the reactants, confirms the formation of a new crystalline structure. nih.gov While specific PXRD data for this compound is not detailed in the provided search results, its homogeneity as a new salt has been confirmed by other spectroscopic methods. researchgate.net
Table 2: Principles of PXRD for Salt Characterization
| Analysis Subject | Expected PXRD Outcome | Interpretation | Reference |
|---|---|---|---|
| Crystalline Reactants (Erythromycin, Nalidixic Acid) | Each shows a unique, sharp diffraction pattern. | Characteristic fingerprint of the individual crystalline structures. | researchgate.net |
| Amorphous Material | A broad, diffuse halo with no sharp peaks. | Lack of long-range molecular order. | americanpharmaceuticalreview.com |
| Physical Mixture | A simple summation of the individual diffraction patterns of the components. | No new crystalline phase has been formed. | nih.gov |
| This compound Salt | A new, unique diffraction pattern with sharp peaks at different 2θ angles than the reactants. | Confirms the formation of a new, single crystalline entity. | nih.govmdpi.com |
Mechanistic Investigations of Antimicrobial Action in Vitro Focus
Research on Erythromycin-Mediated Ribosomal Inhibition
The erythromycin (B1671065) component of the compound exerts its bacteriostatic effect by crippling the protein synthesis machinery of bacteria. wikipedia.org This is achieved by binding to the bacterial ribosome, the cellular factory for protein production.
Erythromycin's primary target is the 50S subunit of the bacterial ribosome. youtube.comnih.govdrugbank.com Specifically, it binds to the 23S ribosomal RNA (rRNA) molecule within this subunit. nih.gov The binding site is located in the nascent peptide exit tunnel, near the peptidyl transferase center, which is the active site for forming peptide bonds. youtube.comnih.gov
Research has shown that erythromycin interacts with specific unpaired bases in the peptidyl transferase loop of the 23S rRNA, namely 2058A and 2059A. nih.gov The integrity of this binding site is crucial for the drug's activity. Alterations to this site, either through mutation or enzymatic modification, can significantly reduce binding affinity and lead to resistance. For instance, methylation of the ribosome, often mediated by the erm (erythromycin ribosome methylation) gene, can decrease the binding affinity for the antibiotic, rendering it ineffective. youtube.com
Mutations in the 23S rRNA can have a quantifiable impact on the drug's binding affinity. Studies using chemical modification have demonstrated that specific point mutations, which are known to confer drug resistance, reduce the binding strength of erythromycin. nih.gov
| Mutation Position | Base Change | Effect on Binding Affinity |
|---|---|---|
| 2057 | G → A | Reduced by 20-fold |
| 2058 | A → U | Reduced by 1,000-fold (10³) |
| 2058 | A → G | Reduced by 10,000-fold (10⁴) |
By binding to the 50S subunit, erythromycin inhibits protein synthesis. drugbank.com The primary mechanism of this inhibition is the blockage of the translocation step. wikipedia.org Translocation is the process where the ribosome moves along the messenger RNA (mRNA) to read the next codon, allowing a new amino acid to be added to the growing polypeptide chain.
Erythromycin interferes with the aminoacyl translocation, preventing the transfer of a transfer RNA (tRNA) molecule from the A-site (aminoacyl site) to the P-site (peptidyl site) of the ribosome. wikipedia.org This blockage leaves the A-site occupied, which in turn stalls the addition of the next amino acid and halts the elongation of the protein. wikipedia.org Some research suggests a primary mechanism of action is the stimulation of the dissociation of peptidyl-tRNA from the ribosome during the translocation process. This interference with the production of functional proteins is the basis of its antimicrobial action. wikipedia.org
Research on Nalidixic Acid-Mediated DNA Gyrase Inhibition
The nalidixic acid component of the compound targets bacterial DNA replication, a fundamentally different process from protein synthesis. patsnap.com This action is bactericidal, leading directly to cell death by disrupting DNA integrity. patsnap.com
Nalidixic acid is a quinolone antibiotic that acts on bacterial type II topoisomerases, specifically DNA gyrase and, to a lesser extent, topoisomerase IV. patsnap.com These enzymes are essential for managing the complex topology of DNA during replication and transcription. patsnap.com DNA gyrase, which is particularly sensitive to nalidixic acid, introduces negative supercoils into DNA, a necessary step for unwinding the DNA strands for replication. patsnap.com
The primary target of nalidixic acid is the A subunit of DNA gyrase. patsnap.comoup.com By binding to this subunit, the drug inhibits the enzyme's activity. patsnap.comtandfonline.com In vitro studies have shown that DNA gyrase from bacterial strains with mutations in the nalA gene (which codes for a gyrase subunit) is significantly less sensitive to inhibition by nalidixic acid. pnas.org
The binding of nalidixic acid to the DNA gyrase-DNA complex has a critical consequence: it stabilizes this transient complex. patsnap.com The normal function of gyrase involves cutting the DNA strands and then rejoining them. Nalidixic acid traps the enzyme in its cleavage state, preventing the re-ligation of the DNA strands. patsnap.com
This action leads to the accumulation of double-stranded DNA breaks, which are lethal to the bacterial cell. patsnap.compnas.org These breaks impede the progression of the replication fork, halting DNA synthesis. patsnap.com The resulting DNA damage triggers the bacterial SOS response, a DNA repair mechanism. However, the continuous formation of DNA breaks overwhelms these repair pathways, ultimately leading to cell death.
Elucidation of Synergistic or Additive Antimicrobial Mechanisms of Erythromycin Nalidixate
This compound is a compound that physically links two distinct antimicrobial agents. nih.gov This design inherently creates a dual-action therapeutic agent. The antimicrobial mechanism is therefore a composite of the individual actions of erythromycin and nalidixic acid.
By simultaneously targeting two unrelated and vital cellular functions, the compound presents a multi-pronged attack on bacterial pathogens.
Protein Synthesis Inhibition : The erythromycin moiety binds to the 50S ribosomal subunit, halting the production of essential proteins.
DNA Replication Inhibition : The nalidixic acid moiety inhibits DNA gyrase, causing lethal double-stranded DNA breaks and stopping replication.
This dual mechanism suggests a potential for additive or synergistic effects. Attacking both protein synthesis and DNA integrity makes it theoretically more difficult for bacteria to develop resistance, as mutations would need to arise in two separate target pathways simultaneously. While in vitro studies have demonstrated synergistic effects between nalidixic acid and other classes of antibiotics, such as tetracyclines, against multi-drug resistant bacteria, specific mechanistic studies detailing a synergistic interaction between erythromycin and nalidixic acid are not widely reported in the scientific literature. nih.gov The primary advantage of the compound lies in its combination of two distinct and proven mechanisms of action in a single molecule.
Dual-Targeting Hypothesis and Experimental Validation
The foundational hypothesis for the antimicrobial activity of this compound is that it simultaneously engages two distinct and essential bacterial cellular targets. This dual assault is intended to produce a synergistic effect, where the combined antibacterial activity is greater than the sum of the individual components. uic.eduhealthday.comsciencealert.com
Erythromycin, a macrolide antibiotic, functions by inhibiting protein synthesis. patsnap.comyoutube.comnih.gov It binds to the 50S subunit of the bacterial ribosome, thereby obstructing the exit tunnel for newly synthesized peptides and halting bacterial growth. patsnap.comyoutube.com Nalidixic acid, the first of the quinolone antibiotics, targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting their function, nalidixic acid prevents the bacterial cell from replicating its genetic material, leading to cell death.
The concept of combining these two mechanisms in a single compound has been explored in a class of synthetic antibiotics known as "macrolones," which are hybrids of macrolides and fluoroquinolones. uic.eduhealthday.com Research on these dual-action antibiotics suggests that they can be highly effective, particularly against drug-resistant strains. The rationale is that for a bacterium to develop resistance, it would need to acquire mutations in both target sites simultaneously, a statistically improbable event. uic.eduhealthday.com
In vitro studies on combinations of macrolides and quinolones have demonstrated synergistic or additive effects against various bacterial isolates. For instance, checkerboard assays, a common method for evaluating antimicrobial synergy, have been used to test these combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index in Synergy Testing
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
While specific experimental validation for this compound is not extensively documented in publicly available research, studies on combinations of other macrolides and fluoroquinolones provide a basis for the dual-targeting hypothesis. For example, studies combining clarithromycin (B1669154) or azithromycin (B1666446) with levofloxacin (B1675101) or ciprofloxacin (B1669076) have shown synergy and partial synergy against clinical isolates of Legionella. asm.orgnih.govnih.gov
Table 2: In Vitro Synergy of Macrolide-Quinolone Combinations Against Legionella Isolates
| Macrolide | Quinolone | Predominant Interaction | Reference |
| Clarithromycin | Levofloxacin | Synergy/Partial Synergy | asm.orgnih.govnih.gov |
| Azithromycin | Levofloxacin | Synergy/Partial Synergy | asm.orgnih.govnih.gov |
| Erythromycin | Levofloxacin | Additive | asm.orgnih.govnih.gov |
| Azithromycin | Ciprofloxacin | Synergy | asm.orgnih.govnih.gov |
| Erythromycin | Ciprofloxacin | Additive | asm.orgnih.govnih.gov |
These findings support the principle that combining a macrolide and a quinolone can lead to enhanced antibacterial activity. The expectation is that this compound would exhibit a similar, if not more pronounced, effect due to the intimate association of the two active moieties in a single salt.
Investigation of Enhanced Bacterial Penetration Mechanisms
For an antibiotic to be effective, it must first penetrate the bacterial cell wall and membrane to reach its intracellular target. The chemical properties of a drug molecule play a significant role in this process. Erythromycin itself is known to accumulate in various tissues and fluids. drugbank.com The formulation of erythromycin into different delivery systems has been shown to enhance its penetration. nih.govmdpi.com
One hypothesis for this compound is that its formulation as a salt of two active compounds may influence its physicochemical properties in a way that facilitates improved entry into bacterial cells. The salt is described as being very soluble in nonpolar solvents and freely soluble in polar solvents, a characteristic that could influence its passage across the lipid-rich bacterial membrane. nih.gov
Research on erythromycin-loaded solid lipid microparticles (SLMs) has shown that such formulations can potentiate the antibiotic's activity. nih.gov This is thought to occur through the fusion of the lipid components of the SLMs with the bacterial cell membranes, thereby promoting easier penetration of the antibiotic. nih.gov While this compound is a salt and not a lipid formulation, the principle that modifying the chemical entity of erythromycin can enhance its uptake is relevant.
The lipophilic nature of erythromycin combined with the properties of nalidixic acid in a single entity could potentially lead to a molecule with an optimal hydrophilic-lipophilic balance for traversing the bacterial cell envelope. The outer membrane of Gram-negative bacteria, in particular, presents a significant barrier to many antibiotics. A compound that can more effectively cross this barrier would have a distinct advantage.
Furthermore, some bacteria have developed efflux pumps as a mechanism of resistance, which actively expel antibiotics from the cell before they can reach their target. patsnap.com It is a theoretical possibility that a hybrid compound like this compound might be a poorer substrate for these efflux pumps compared to either erythromycin or nalidixic acid alone, thus increasing its intracellular concentration and efficacy. However, specific in vitro studies are required to validate this hypothesis for this compound.
Research on Bacterial Resistance Mechanisms and Counter Strategies
Molecular Mechanisms of Macrolide Resistance
Resistance to macrolide antibiotics like erythromycin (B1671065) is widespread and occurs through several primary mechanisms. nih.gov These mechanisms prevent the antibiotic from binding to its target, the 50S ribosomal subunit, thereby allowing protein synthesis to continue unabated. scirp.org The three main mechanisms of macrolide resistance in staphylococci are modification of the bacterial ribosome, active drug efflux, and enzymatic inactivation. scirp.org
The most prevalent mechanism of macrolide resistance involves the modification of the antibiotic's target on the bacterial ribosome. mdpi.com This is mediated by a family of enzymes called erythromycin ribosome methylases (Erm), which are encoded by erm genes. mdpi.comnih.gov These enzymes add one or two methyl groups to a specific adenine (B156593) nucleotide (A2058) within the 23S rRNA component of the 50S ribosomal subunit. scirp.orgchemistryjournal.net This methylation reduces the binding affinity of macrolides, as well as lincosamides and streptogramin B antibiotics (a phenotype known as MLSB resistance), to the ribosome, rendering them ineffective. chemistryjournal.netnih.gov
The expression of erm genes can be either constitutive (always on) or inducible (activated in the presence of an inducer, such as erythromycin). nih.govmdpi.com Several erm genes are clinically significant, including:
ermA : Often found on a transposon (Tn554) and commonly associated with methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
ermB : Frequently detected in streptococci and enterococci. mdpi.comconicet.gov.ar
ermC : A common gene for erythromycin resistance, often carried on plasmids in methicillin-susceptible S. aureus. mdpi.com
ermTR : A subset of the ermA class, commonly found in streptococci. conicet.gov.ar
| Gene | Commonly Associated Bacteria | Genetic Element | Expression |
|---|---|---|---|
| ermA | Staphylococcus aureus (MRSA) | Transposon (Tn554) | Inducible/Constitutive |
| ermB | Streptococcus spp., Enterococcus spp. | Various | Inducible/Constitutive |
| ermC | Staphylococcus aureus (MSSA) | Plasmids | Inducible/Constitutive |
| ermTR | Streptococcus spp. | Various | Inducible |
A second major resistance mechanism is the active transport of macrolide antibiotics out of the bacterial cell, a process managed by efflux pumps. liverpool.ac.uk This prevents the drug from reaching a high enough intracellular concentration to inhibit protein synthesis. mdpi.com This mechanism typically confers resistance only to 14- and 15-membered macrolides (the M-phenotype) and not to lincosamides or streptogramin B. mdpi.comCurrent time information in Bangalore, IN.
The most well-known genes encoding these pumps are the mef (macrolide efflux) genes, such as mefA and its variant mefE. Current time information in Bangalore, IN.nih.gov
mefA : Originally identified in Streptococcus pyogenes, it codes for a membrane-bound protein that functions as a drug efflux pump. conicet.gov.arCurrent time information in Bangalore, IN.
mefE : First found in Streptococcus pneumoniae, it is a variant of mefA and is a major cause of macrolide resistance in this pathogen in North America. Current time information in Bangalore, IN.frontiersin.org
Studies have shown that increased expression of the mef(E) gene is associated with higher levels of macrolide resistance. frontiersin.org
| Gene | Mechanism | Resistance Phenotype | Example Bacteria |
|---|---|---|---|
| mefA / mefE | Active drug efflux pump | M-phenotype (resistance to 14- and 15-membered macrolides) | S. pyogenes, S. pneumoniae, S. agalactiae |
A less common, but still significant, resistance strategy is the enzymatic modification and inactivation of the antibiotic molecule itself. scirp.orgnih.gov This mechanism is facilitated by two main classes of enzymes:
Macrolide Esterases (Ere) : These enzymes, encoded by ere genes (e.g., ereA, ereB), inactivate erythromycin by hydrolyzing the macrolactone ring, which is essential for its binding to the ribosome. scirp.orgtesisenred.net
Macrolide Phosphotransferases (Mph) : Encoded by mph genes (e.g., mphC), these enzymes inactivate macrolides by adding a phosphate (B84403) group to the 2'-hydroxyl group of the desosamine (B1220255) sugar, which also prevents effective ribosomal binding. nih.govmdpi.comnih.gov
While target site modification and efflux are more common in clinical isolates, enzymatic inactivation is a major mechanism by which antibiotic-producing organisms protect themselves. nih.gov
Research on Quinolone Resistance Mechanisms (e.g., Mutations in DNA Gyrase/Topoisomerase IV)
Quinolones, such as nalidixic acid, are a class of broad-spectrum antibiotics that target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. researchgate.netuminho.ptresearchgate.net These enzymes are essential for managing DNA topology during replication, transcription, and repair. Quinolones trap these enzymes on the DNA, leading to the formation of lethal double-strand breaks. researchgate.netnih.gov
The primary mechanism of resistance to quinolones involves mutations in the genes that encode the subunits of these target enzymes. uminho.ptresearchgate.net These mutations alter the drug-binding site on the enzyme, reducing the quinolone's affinity and effectiveness.
DNA Gyrase (gyrA and gyrB genes) : In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target. Mutations in the gyrA gene, and less commonly the gyrB gene, are the first step in developing resistance. mdpi.comresearchgate.net
Topoisomerase IV (parC and parE genes) : In many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is the preferential target for many fluoroquinolones. researchgate.net Therefore, initial resistance mutations often occur in the parC gene. High-level resistance typically requires additional mutations in the genes for the secondary target (e.g., gyrA in S. aureus). researchgate.net
This differential targeting is a key factor in the spectrum of activity and resistance patterns observed between different bacterial species. researchgate.net
Impact of Erythromycin Nalidixate on Resistance Emergence and Reversal
The strategy of combining two different classes of antibiotics, such as a macrolide and a quinolone, into a single compound like this compound, is based on the principle of attacking multiple, distinct bacterial targets simultaneously. This dual-action approach can potentially enhance antimicrobial efficacy and reduce the likelihood of resistance development, as a bacterium would need to acquire independent resistance mechanisms to both drug components to survive. The salt this compound has been successfully synthesized by combining erythromycin base with nalidixic acid, creating a new, homogeneous chemical entity. nih.gov
An essential measure of a novel antimicrobial agent's potential is its ability to slow down or prevent the emergence of resistant strains during therapy. This is often evaluated through in vitro multi-passage resistance selection studies, where bacteria are repeatedly exposed to sub-inhibitory concentrations of a drug to observe how quickly resistance develops.
Investigation of Cross-Resistance Patterns with Existing Antibiotics
Cross-resistance occurs when a bacterium develops resistance to a particular antibiotic and, as a consequence, also becomes resistant to other antibiotics that have a similar mechanism of action or are affected by the same resistance mechanism. wikipedia.org This phenomenon is a significant challenge in clinical practice as it can severely limit therapeutic options. gardp.org The development of resistance to one drug can render an entire class of antibiotics ineffective. wikipedia.orggardp.org
For the components of the Erythromycin and Nalidixic Acid combination, cross-resistance patterns are well-documented. Erythromycin, a macrolide antibiotic, functions by binding to the 50S ribosomal subunit to inhibit protein synthesis. srce.hr Resistance to erythromycin can lead to cross-resistance with other macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype). srce.hrnih.gov This is often due to target-site modification, where an enzyme methylates the ribosomal binding site, reducing the affinity for all MLSB group antibiotics. mdpi.commdpi.com Another common mechanism is the active efflux of the drug from the bacterial cell, which can confer resistance to multiple types of antibiotics. gardp.orgrespiratory-therapy.com
Nalidixic acid is a quinolone antibiotic that targets DNA replication by inhibiting enzymes like topoisomerase. wikipedia.org Bacteria that develop resistance to one quinolone, such as ciprofloxacin (B1669076), frequently exhibit cross-resistance to nalidixic acid because both drugs target the same enzyme. wikipedia.org Furthermore, studies using Bayesian network modeling on clinical data have revealed direct links between resistance to different antibiotic classes, such as between aminoglycosides (e.g., gentamicin) and fluoroquinolones (e.g., ciprofloxacin), which can have implications for nalidixic acid resistance. medrxiv.org
The table below summarizes key cross-resistance patterns observed for macrolides and quinolones.
| Antibiotic Class | Primary Drug Example | Common Cross-Resistance To | Underlying Mechanism | Affected Bacteria (Examples) |
| Macrolides | Erythromycin | Clindamycin (Lincosamide), Streptogramin B | Target-site modification (e.g., erm genes encoding for methylase), altering the 23S rRNA. nih.govmdpi.comnih.gov | Streptococcus spp., Staphylococcus aureus nih.govmdpi.com |
| Macrolides | Erythromycin | Other Macrolides (e.g., Azithromycin (B1666446), Clarithromycin) | Active drug efflux (e.g., mef or msr genes). nih.govmdpi.comrespiratory-therapy.com | Streptococcus spp., Staphylococcus aureus nih.govmdpi.com |
| Quinolones | Nalidixic Acid | Other Quinolones (e.g., Ciprofloxacin) | Target similarity; both drugs inhibit the topoisomerase enzyme. wikipedia.org | Gram-negative bacteria wikipedia.org |
Novel Approaches to Mitigate Resistance: Combination Studies and Derivative Development
To combat the growing threat of antibiotic resistance, researchers are exploring novel strategies, including the use of antibiotic combinations and the development of new derivatives of existing drugs. These approaches aim to enhance efficacy, overcome resistance mechanisms, and broaden the spectrum of activity.
Combination Studies
Combining antibiotics with different mechanisms of action is a promising strategy to achieve synergistic effects and combat resistant pathogens. frontiersin.org A key study investigated the in vitro synergistic activity of combining nalidixic acid with other broad-spectrum antibiotics, including erythromycin. nih.gov The study, which used an agar (B569324) dilution technique, tested the combinations against 156 strains of Enterobacteriaceae.
The research found that the combination of nalidixic acid and erythromycin demonstrated a synergistic effect against a significant portion of the tested bacterial strains. nih.gov This suggests that using these two antibiotics together could be an effective tool against urinary tract pathogens that have developed high levels of resistance. nih.gov The synergy may arise from the complementary actions of the two drugs: nalidixic acid inhibiting DNA synthesis and erythromycin inhibiting protein synthesis.
The table below presents the findings on the synergistic effects of nalidixic acid combinations from the study.
| Antibiotic Combination | Number of Strains Tested | Number of Strains with Synergism | Percentage of Strains with Synergism |
| Nalidixic Acid + Erythromycin | 156 | 85 | 54.5% |
| Nalidixic Acid + Cephaloridine | 156 | 96 | 61.5% |
| Nalidixic Acid + Kanamycin | 156 | 101 | 64.7% |
| Data sourced from a 1978 in vitro study on Enterobacteriaceae. nih.gov |
Derivative Development
Another major avenue of research is the chemical modification of existing antibiotics to create new derivatives that can evade bacterial resistance mechanisms. scirp.org This has been a particularly fruitful area for erythromycin. The instability of erythromycin in acidic environments and its susceptibility to resistance led to the development of numerous derivatives. nih.govmdpi.com
Early efforts resulted in neomacrolides like clarithromycin (B1669154) and azithromycin, which were designed by modifying the erythromycin structure to improve stability and pharmacokinetic properties. scirp.org More advanced derivatives, known as ketolides (e.g., telithromycin), were created by replacing the L-cladinose sugar at the C3 position with a ketone group. scirp.org This modification enhances the drug's affinity for the ribosomal target and makes it effective against some erythromycin-resistant strains. scirp.orgresearchgate.net
Further innovations include the creation of "macrolones," a novel class of antibiotics derived from macrolides. mdpi.com These compounds combine a macrocyclic moiety with a quinolone 3-carboxylic group, showing excellent potency against key respiratory pathogens that are resistant to erythromycin. mdpi.com Other research has focused on conjugating erythromycin with molecules like adamantane (B196018) to improve stability and bioavailability at the site of infection. nih.gov
Lack of Specific Research Data for this compound in Advanced Drug Delivery Systems
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research data concerning "this compound" within the detailed framework of the requested article outline. The available body of research focuses almost exclusively on the broader compound, Erythromycin , or other salt forms, when discussing advanced drug delivery systems such as nanocarriers, microcapsules, and specific topical formulations.
While the synthesis of this compound is documented, its specific application and characterization within liposomal formulations, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and sporopollenin (B1173437) microcapsules are not present in the accessible scientific literature. Similarly, detailed studies on the in vitro drug release kinetics and the development of specific gel and ointment formulations for this compound could not be found.
The existing research provides extensive information on Erythromycin-loaded nanocarriers, their release profiles, and their formulation into topical delivery systems. However, directly attributing these findings to "this compound" would be scientifically inaccurate, as the specific physicochemical properties of the nalidixate salt would significantly influence its interaction with these delivery systems, its encapsulation efficiency, and its release kinetics.
Due to the strict instruction to focus solely on "this compound" and the absence of specific data for this compound in the requested areas of advanced drug delivery, it is not possible to generate the article as outlined without compromising scientific accuracy.
Advanced Drug Delivery Systems Research and Formulation Science
Development of Topical and Local Delivery Systems for Specific Research Applications
Bioadhesive and Controlled-Release Systems
The integration of bioadhesive features with controlled-release mechanisms represents a sophisticated strategy in pharmaceutical formulation science. This approach aims to prolong the residence time of a dosage form at a specific site of absorption and to maintain a therapeutically effective drug concentration over an extended period. bioline.org.br Bioadhesive systems interact with the mucosal layer, localizing the drug delivery system to enhance absorption and bioavailability, potentially bypassing first-pass metabolism. bioline.org.brnih.gov When combined with controlled-release technology, these systems can reduce dosing frequency and improve patient compliance. bioline.org.brresearchgate.net The development of such systems for compounds like erythromycin (B1671065) nalidixate involves careful selection of polymers and formulation techniques to modulate drug release and ensure adhesion.
Research into erythromycin nalidixate, a salt formed by combining erythromycin base with nalidixic acid, has explored its formulation into various systems to control its release. researchgate.net The release kinetics from these formulations have been found to follow a diffusion-controlled mechanism. researchgate.net Studies on different formulations, such as creams, ointments, and cast films, have demonstrated that the drug release follows both zero and first-order kinetics. researchgate.net
The effectiveness of these controlled-release systems can be significantly influenced by the inclusion of penetration enhancers. Research findings indicate that the choice of enhancer is critical and its effect is dependent on the formulation type. For instance, ethyl alcohol and N,N-dimethylacetamide have been shown to increase the release of this compound from cream and ointment bases. researchgate.net In contrast, diethylphthalate and polypropylene (B1209903) glycol were found to be effective enhancers for cast film formulations. researchgate.net
Table 1: Effect of Penetration Enhancers on In-Vitro Release of this compound
| Formulation Type | Effective Penetration Enhancer | Observed Effect |
|---|---|---|
| Cream | Ethylalcohol | Increased drug release researchgate.net |
| Cream | N,N-dimethylacetamide | Increased drug release researchgate.net |
| Ointment | Ethylalcohol | Increased drug release researchgate.net |
| Ointment | N,N-dimethylacetamide | Increased drug release researchgate.net |
| Cast Film | Diethylphthalate | Enhanced drug release researchgate.net |
| Cast Film | Polypropylene glycol | Enhanced drug release researchgate.net |
While specific research on bioadhesive systems for this compound is limited, extensive research on erythromycin and other mucoadhesive formulations provides a strong basis for potential applications. nih.govmdpi.com Mucoadhesive polymers such as chitosan, sodium alginate, and various grades of Eudragit have been successfully used to create nanoparticles and films with strong mucoadhesive properties. mdpi.comsemanticscholar.orgnih.gov These polymers adhere to mucosal surfaces through mechanisms like electrostatic interactions, hydrogen bonding, and physical entanglement with mucin. nih.gov For example, chitosan-based nanoparticles have demonstrated good mucoadhesive properties, which could be leveraged for gastro-retentive drug delivery systems. mdpi.comnih.gov Similarly, Eudragit RS100 is a pH-independent polymer used in various mucoadhesive applications due to its ability to swell and release drugs via diffusion. nih.gov
The formulation science for controlled-release erythromycin has explored various platforms, including matrix tablets, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, which could be adapted for this compound. researchgate.netnih.govsciencetechindonesia.com These advanced systems aim to overcome challenges like poor solubility and instability associated with erythromycin. nih.govnih.gov
Table 2: Examples of Polymers in Controlled-Release Erythromycin Formulations
| Formulation Type | Polymer/Lipid Used | Key Finding |
|---|---|---|
| Matrix Tablets | HPMC K15M, HPMC K100M | Increased polymer concentration retards drug release. researchgate.net |
| Matrix Tablets | Eudragit RS 100 | Provided sustained drug release. researchgate.net |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid | Formulated to increase the solubility of Erythromycin ethylsuccinate. sciencetechindonesia.com |
| Polymeric Nanoparticles | Chitosan | Showed prolonged drug release and good mucoadhesive properties. mdpi.com |
| Mucoadhesive Films | Eudragit® L100, Polyvinyl Alcohol (PVA) | Developed as ocular inserts for prolonged topical delivery. semanticscholar.org |
| Mucoadhesive Films | Sodium Alginate, Gelatin | Used as polymeric film matrices for nanoparticle-loaded films. semanticscholar.org |
Comparative Pharmacological and Toxicological Research in Non Human Models
Comparative Antimicrobial Activity with Parent Compounds and Other Antibiotics (In Vitro)
Erythromycin (B1671065) nalidixate is a salt formed from the combination of erythromycin base and nalidixic acid. researchgate.net Research into its specific in vitro antimicrobial activity is limited; however, a 1995 study established its homogeneity and fundamental biological properties. researchgate.netnih.gov The parent compounds, erythromycin and nalidixic acid, have distinct and well-documented antimicrobial spectrums.
Erythromycin is a macrolide antibiotic primarily effective against Gram-positive bacteria, such as Staphylococcus and Streptococcus species, and some Gram-negative cocci. mdpi.com It is generally inactive against most Gram-negative bacilli like Escherichia coli and Pseudomonas aeruginosa. nih.gov Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis. drugbank.com
Nalidixic acid, the first of the quinolone antibiotics, is active against many Gram-negative bacteria, including E. coli, Proteus, and Enterobacter species, but is not generally effective against Pseudomonas species and has no significant activity against Gram-positive bacteria. fda.govdrugbank.com It functions by inhibiting the A subunit of bacterial DNA gyrase, an enzyme essential for DNA replication. drugbank.com
The combination of these two parent compounds into a single salt suggests a potential for a broad spectrum of activity, leveraging the Gram-positive coverage of erythromycin and the Gram-negative coverage of nalidixic acid. While specific Minimum Inhibitory Concentration (MIC) data for erythromycin nalidixate against a panel of microorganisms is not widely available in published literature, the comparative activities of its parent compounds are well-established.
Below is a data table compiling representative MIC values for erythromycin and nalidixic acid against various bacterial strains from the literature. This illustrates the distinct spectrum of each parent compound.
Interactive Data Table: Comparative MICs of Parent Compounds Use the filter to select a compound and view its typical in vitro activity against different bacteria.
| Compound | Bacterium | MIC (µg/mL) | Gram Type | Source |
| Erythromycin | Staphylococcus aureus | 0.023 - 1024 | Gram-positive | |
| Erythromycin | Staphylococcus aureus (ATCC 29213) | 0.12 - 0.5 | Gram-positive | fda.gov |
| Erythromycin | Streptococcus pyogenes | 0.004 - 256 | Gram-positive | |
| Erythromycin | Enterococcus faecalis (ATCC 29212) | 1 - 4 | Gram-positive | fda.gov |
| Erythromycin | Haemophilus influenzae | 0.015 - 256 | Gram-negative | |
| Erythromycin | Escherichia coli | Inactive | Gram-negative | nih.gov |
| Erythromycin | Pseudomonas aeruginosa | Inactive | Gram-negative | nih.gov |
| Nalidixic Acid | Escherichia coli | 4 - 12.5 | Gram-negative | |
| Nalidixic Acid | Proteus mirabilis | 8 - 32 | Gram-negative | |
| Nalidixic Acid | Klebsiella spp. | 6 - 64 | Gram-negative | |
| Nalidixic Acid | Staphylococcus aureus | >128 | Gram-positive |
Investigation of In Vivo Pharmacokinetic Profiles in Animal Models (e.g., absorption, distribution, metabolism, excretion)
Direct and comprehensive pharmacokinetic studies on this compound in animal models are scarce. However, a key study from 1995 reported that in mice, the compound has a high and reversible serum protein binding of 85%. researchgate.net The same study determined the median lethal dose (LD50) to be 371.5 mg/kg when administered via the intraperitoneal route in mice, providing a benchmark for its acute toxicity. researchgate.net
To understand its likely in vivo behavior, the pharmacokinetic profiles of its parent compounds in non-human models are examined.
Erythromycin:
Absorption: Erythromycin base is susceptible to degradation by gastric acid, leading to variable absorption when administered orally. psu.edu Different ester and salt forms are used to improve stability and absorption. nih.gov
Distribution: It is widely distributed in tissues and body fluids, often achieving concentrations higher than in plasma, particularly in the lungs, liver, spleen, and kidneys. fao.orgpharmgkb.org It also accumulates in leukocytes. nih.gov The volume of distribution at steady state (Vdss) in foals has been measured at 5.18 ± 4.3 L/kg. psu.edu
Metabolism: The liver is the primary site of metabolism, where erythromycin undergoes N-demethylation via the cytochrome P450 system (specifically CYP3A4). pharmgkb.orgmsdvetmanual.com A significant portion of an oral dose can be inactivated before reaching systemic circulation. psu.edu One of its major degradation products is anhydroerythromycin A, which is microbiologically inactive. psu.edu
Excretion: Erythromycin is primarily excreted in the bile, with only a small fraction eliminated through the kidneys. fao.orgpharmgkb.org It has a relatively short elimination half-life, reported as 1.17 ± 0.24 hours in foals following intravenous administration. psu.edu
Nalidixic Acid:
Absorption: Nalidixic acid is rapidly absorbed from the gastrointestinal tract following oral administration. fda.gov
Distribution: It exhibits high protein binding in the blood (around 93%). drugbank.com
Metabolism: It is partially metabolized in the liver to hydroxynalidixic acid, an active metabolite with similar antibacterial activity to the parent drug. fda.govdrugbank.com This active metabolite accounts for a significant portion of the biologically active drug in the blood (30%) and urine (85%). fda.gov
Excretion: The compound and its metabolites are rapidly excreted by the kidneys. fda.gov
The high protein binding reported for this compound (85%) is comparable to that of its parent compounds (erythromycin ~70-90%, nalidixic acid ~93%). researchgate.netmdpi.comdrugbank.com
Interactive Data Table: Comparative Pharmacokinetics in Animal Models Select a parameter to compare the characteristics of the parent compounds.
| Compound / Salt | Parameter | Value | Animal Model | Source |
| This compound | Serum Protein Binding | 85% | Mice | researchgate.net |
| This compound | LD50 (Intraperitoneal) | 371.5 mg/kg | Mice | researchgate.net |
| Erythromycin | Protein Binding | 70-90% | General | mdpi.com |
| Erythromycin | Elimination Half-life (IV) | 1.17 ± 0.24 h | Foals | psu.edu |
| Erythromycin | Volume of Distribution (Vdss) | 5.18 ± 4.3 L/kg | Foals | psu.edu |
| Nalidixic Acid | Protein Binding | 93% | General | drugbank.com |
| Nalidixic Acid | Active Metabolite | Hydroxynalidixic Acid | General | fda.govdrugbank.com |
Preclinical Efficacy Studies in Non-Human Infection Models (e.g., animal wound healing models)
There are no specific preclinical efficacy studies published for the compound this compound. Research efforts have instead focused on its parent compounds, evaluating their effectiveness in various non-human infection models.
Studies on erythromycin have demonstrated its therapeutic potential in animal models of skin and soft tissue infections. For instance, topical application of erythromycin eye ointment was shown to promote early wound healing and reduce inflammation after flapless implant surgery in one study. nih.gov In another investigation using a full-thickness skin wound model in rats, a hydrogel loaded with erythromycin was found to accelerate the wound healing process by enhancing re-epithelialization and fibroblast proliferation. nih.gov However, in a rat model of osteomyelitis caused by methicillin-resistant S. aureus (MRSA), erythromycin monotherapy did not significantly reduce bacterial levels in the bone. frontiersin.org In a hamster model of leptospirosis, erythromycin showed in vivo efficacy, supporting its use against this pathogen. nih.gov
Research on topical formulations of nalidixic acid has also been conducted. An ointment containing nalidixic acid demonstrated enhanced release and antibacterial activity, and a formulation was tested for in vivo antibacterial efficacy in a rat model of superficial skin infections. researchgate.net
These studies indicate that the parent components of this compound have proven efficacy in various animal models of infection, particularly those involving the skin and soft tissues. The potential efficacy of the combined salt would theoretically depend on its ability to deliver both active moieties to the site of a polymicrobial infection.
Subcellular Localization and Intracellular Activity Research in Experimental Systems
No research is publicly available regarding the specific subcellular localization or intracellular activity of this compound. However, the intracellular behavior of both erythromycin and nalidixic acid is well-characterized, as their targets are located within the bacterial cell.
Erythromycin is known for its ability to accumulate to high concentrations within host cells, particularly phagocytes like macrophages and polymorphonuclear leukocytes (PMNs). nih.govucl.ac.be Intracellular-to-extracellular concentration ratios can be significant, reaching over 40-fold in white blood cells. nih.govnih.gov Subcellular fractionation studies have shown that within these cells, erythromycin associates with specific organelles. In macrophages, approximately half of the intracellular drug is found in the lysosomes, while in PMNs, about a third is localized to the azurophil granules. nih.gov This accumulation is a critical feature, as it allows the antibiotic to effectively target intracellular pathogens. The intrinsic activity of erythromycin is directly related to its ability to reach its target, the 50S ribosomal subunit, inside the bacterium to inhibit protein synthesis. drugbank.comucl.ac.be
The target of nalidixic acid, DNA gyrase, is also intracellular. drugbank.com Therefore, penetration of the bacterial cell envelope is a prerequisite for its antibacterial action. While it does not accumulate in host phagocytic cells to the same extent as macrolides, its ability to enter bacterial cells and inhibit DNA replication is the core of its mechanism.
The combination of these two molecules into this compound suggests that the resulting compound would need to be capable of crossing both host cell and bacterial cell membranes to exert the functions of both parent drugs.
Analytical Method Development and Quality Control Research
Quantitative Determination Methods for Erythromycin (B1671065) Nalidixate
Quantitative analysis of Erythromycin Nalidixate aims to determine the precise amount of the erythromycin component in bulk drug substances and finished products. High-Performance Liquid Chromatography (HPLC) and Spectrophotometry are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a specific and reliable method for the assay of erythromycin. nih.gov These methods are adaptable for the quantification of the erythromycin portion of this compound. Reversed-phase HPLC with UV detection is frequently utilized. ijbio.com The selection of chromatographic conditions is critical for achieving adequate separation and quantification. Erythromycin HPLC assays are often best performed at a high pH, which necessitates the use of specialized polymer-based columns that can withstand such conditions. nih.gov
A developed HPLC method for erythromycin in enteric-coated tablets, which is applicable to other formulations, uses a C18 polymeric column with a mobile phase of 0.02 M potassium phosphate (B84403) dibasic buffer (pH 9) and acetonitrile (B52724) in a 60:40 ratio. nih.gov The flow rate is maintained at 1 mL/min with UV detection at 205 nm. nih.gov Another validated method for erythromycin in dermo-preparations established a C18 stationary phase with a mobile phase of 0.001 M disodium (B8443419) phosphate solution and acetonitrile (20:80), a flow rate of 1 mL/min, and detection at 200 nm. nih.gov This method demonstrated linearity over a concentration range of 0.025 to 1.5 mg/mL, with a high regression coefficient (0.9997) and good accuracy, showing a recovery range of 101.27% to 104.99%. nih.gov
Table 1: Examples of HPLC Conditions for Erythromycin Assay
| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 thepharmajournal.com |
| Column | C18 Polymeric | C18 Stationary Phase | Waters BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | 0.02 M K₂HPO₄ (pH 9) : Acetonitrile (60:40) | 0.001 M Na₂HPO₄ : Acetonitrile (20:80) | Acetonitrile, Ortho Phosphoric Acid, Di-sodium hydrogen phosphate |
| Flow Rate | 1 mL/min | 1 mL/min | 0.5 mL/min |
| Detection | UV at 205 nm | UV at 200 nm | PDA at 210 nm |
| Column Temp. | Not Specified | 45 °C | 50 °C |
| Linearity Range | Not Specified | 0.025 - 1.5 mg/mL | Not Specified |
| LOD/LOQ | Not Specified | 0.005969 mg/mL / 0.0196 mg/mL | Determined at <1.5% and <3.1% RSD respectively |
Spectrophotometric methods offer a simpler and more cost-effective alternative to HPLC for the quantitative determination of erythromycin. ijbio.comjfda-online.com These methods can be based on direct UV absorbance or on the formation of a colored charge-transfer complex. jfda-online.comresearchgate.net
One approach involves direct UV measurement at 285 nm or first-derivative (D1) measurement at 300 nm. jfda-online.comncl.edu.tw For these methods, methanol (B129727) is often used as a solvent, and a dibasic potassium phosphate buffer (pH 8) is used to hydrolyze erythromycin salts to the base form. jfda-online.com While both direct UV and D1 methods show excellent linearity, the D1 measurement has demonstrated superior recoveries, as it can minimize interference from excipients in a formulation. jfda-online.comncl.edu.tw
Another sensitive spectrophotometric method is based on the charge-transfer complexation reaction between erythromycin (as an n-electron donor) and an acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netderpharmachemica.com This reaction produces a highly colored complex that can be quantified, in this case at a wavelength of 464 nm. researchgate.netderpharmachemica.com The method obeys Beer's law over a concentration range of 5-150 µg/mL and has been successfully applied to determine erythromycin in commercial forms with good average recovery. researchgate.netderpharmachemica.com
Table 2: Comparison of Spectrophotometric Methods for Erythromycin
| Parameter | Direct UV / First Derivative Method jfda-online.comncl.edu.tw | Charge-Transfer Complex Method researchgate.netderpharmachemica.com |
| Principle | UV absorbance of erythromycin base | Formation of colored complex with DDQ |
| Solvent/Reagents | Methanol, Dibasic Potassium Phosphate Buffer (pH 8) | Methanol, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| λmax | 285 nm (Direct UV), 300 nm (D1) | 464 nm |
| Linearity Range | 3 - 15 mg/mL | 5 - 150 µg/mL |
| LOD | 0.08 mg/mL (Direct UV), 1.37 mg/mL (D1) | 2.1 µg/mL |
| LOQ | 0.24 mg/mL (Direct UV), 4.17 mg/mL (D1) | 6.4 µg/mL |
| Recovery | 97.6% - 106.5% (D1 method recommended) | 105.4% |
Related Substances and Impurity Profiling Methodologies
Impurity profiling is a critical aspect of quality control, identifying and quantifying substances that may arise during synthesis or degradation. For this compound, this involves the detection of impurities related to both erythromycin and nalidixic acid. The International Council for Harmonisation (ICH) guidelines provide a framework for classifying and controlling these impurities. biotech-spain.com
LC-MS is a powerful technique for identifying known and unknown impurities. researchgate.netijprajournal.com For erythromycin, several related substances have been identified, including erythromycin B, erythromycin C, erythromycin E, erythromycin F, N-demethylerythromycin A, anhydroerythromycin A, and erythromycin enol ether. researchgate.netnih.gov
A gradient reversed-phase HPLC method has been developed and validated for the separation of impurities in erythromycin tablets. researchgate.net This method utilized a Waters X-Terra RP18 column at 65°C with a mobile phase consisting of a buffer solution (dipotassium hydrogen phosphate, pH 7) and an organic phase of acetonitrile and n-butanol. researchgate.net This stability-indicating method is capable of separating the main drug from its potential degradation products and process-related impurities. researchgate.net Capillary electrophoresis has also been shown to be an accurate and precise method for the quantitative determination of erythromycin and its related substances. nih.gov
Table 3: Common Related Substances of Erythromycin
| Impurity Name | Origin | Method of Detection |
| Erythromycin B | Process-related | HPLC, LC-MS researchgate.net |
| Erythromycin C | Process-related | HPLC, LC-MS researchgate.netnih.gov |
| Anhydroerythromycin A | Degradation Product | HPLC, LC-MS researchgate.netnih.gov |
| N-demethylerythromycin A | Process-related | HPLC, LC-MS researchgate.netnih.gov |
| Erythromycin E | Process-related | LC-MS researchgate.net |
| Erythromycin F | Process-related | LC-MS researchgate.net |
| Erythromycin A enol ether | Degradation Product | LC-MS researchgate.net |
Chemical Stability Studies and Degradation Pathway Research
Chemical stability studies are essential to determine the shelf-life and appropriate storage conditions for a drug substance. Research on this compound has confirmed that the salt is quite stable at room temperature (30 +/- 1 degrees C). researchgate.net
However, the erythromycin component itself is known to be highly susceptible to degradation, particularly in acidic conditions. ncl.edu.twresearchgate.net The degradation is initiated by an intramolecular cyclization involving the C-9 ketone and the hydroxyl groups at C-6 and C-12. researchgate.net This process leads to the formation of biologically inactive degradation products such as 5-O-desosaminyl-8,9;10,11-dianhydroerythronolide A-9,12-hemiketal (also known as erythromycin 8,9-anhydro-6,9-hemiketal) and erythralosamine. researchgate.net This instability in acidic environments, such as gastric acid, has historically limited the oral bioavailability of erythromycin. researchgate.netnih.gov
The stability of erythromycin in solution is pH-dependent, with optimal stability observed around pH 6–8. drugs.com Acidic solutions with a pH below 5.5 are unstable and lose potency rapidly. drugs.com The rate of degradation increases as the pH decreases. researchgate.net This inherent instability of the erythromycin molecule is a critical consideration in the formulation and stability testing of this compound, as the acidic nature of nalidixic acid could potentially influence the micro-environmental pH and degradation pathways.
Bioanalytical Methodologies for Detection in Complex Matrices (Non-Human)
Bioanalytical methods are developed to quantify a drug and its metabolites in biological matrices, which is crucial for preclinical pharmacokinetic and toxicokinetic studies. ijsat.org For this compound, these methods would focus on detecting the erythromycin moiety in non-human biological samples like plasma, serum, or tissue. ijsat.orgmoh.gov.bw
HPLC with UV or mass spectrometric (MS) detection is the standard for these analyses. ijsat.orgcore.ac.uk Due to the low UV molar absorptivity of erythromycin at higher wavelengths, detection is often performed below 220 nm, which can be challenging due to interfering species from the biological matrix. core.ac.uk Therefore, effective sample preparation is key. Solid-phase extraction (SPE) is a common technique used to selectively separate erythromycin from endogenous components before analysis. core.ac.uk
One HPLC-UV method for serum and urine utilized a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 6.3). core.ac.uk The method achieved a detection limit of 0.25 µg/mL in serum and 1.0 µg/mL in urine, which was sufficient for pharmacokinetic studies. core.ac.uk
In preclinical safety testing, obtaining large volumes of blank matrix from animals like non-human primates can be difficult. pharm-analyt.com This has led to research into the use of "surrogate matrices," such as human plasma or a solution of bovine serum albumin in phosphate-buffered saline (BSA-PBS), for the preparation of calibration standards. pharm-analyt.com Studies have shown that for many small molecules, using a surrogate matrix like human plasma for assays in preclinical species yields accurate and precise results, supporting the 3Rs (Replacement, Reduction, and Refinement) principle in animal testing. pharm-analyt.com
Table 4: Example of Bioanalytical Method for Erythromycin in Non-Human Matrices
| Parameter | HPLC-UV Method for Serum/Urine core.ac.uk |
| Matrix | Serum, Urine (Human, adaptable for non-human) |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Chromatography | Reversed-Phase HPLC |
| Column | C18 |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 6.3) (30:70) |
| Detection | UV |
| Sensitivity (LOD) | 0.25 µg/mL (Serum), 1.0 µg/mL (Urine) |
| Key Consideration | Sample concentration is often necessary due to low UV molar absorptivity of erythromycin. |
Future Research Directions and Unexplored Scientific Avenues
Computational Chemistry and Molecular Modeling Studies
The integration of computational chemistry and molecular modeling offers a powerful lens through which to investigate the nuanced interactions of erythromycin (B1671065) nalidixate and to guide the rational design of new and improved analogues.
Docking and Molecular Dynamics Simulations of Compound-Target Interactions
Computational docking and molecular dynamics (MD) simulations are invaluable tools for elucidating the binding mechanisms of drugs with their biological targets. For erythromycin nalidixate, these techniques can provide atomic-level insights into its interaction with bacterial ribosomes, the primary target of erythromycin, and DNA gyrase, the target of nalidixic acid. mdpi.comdrugbank.comnih.gov
Future studies should focus on:
Dual-Target Docking: Investigating the simultaneous or sequential binding of the erythromycin and nalidixic acid moieties to their respective targets. This could reveal potential synergistic or antagonistic effects at the molecular level.
Resistance Mutation Analysis: Simulating the binding of this compound to bacterial targets that have developed resistance mutations. nih.gov This can help in understanding the molecular basis of resistance and in designing derivatives that can overcome these mechanisms.
Membrane Interaction Studies: MD simulations can model the interaction of this compound with bacterial cell membranes to understand its permeation properties. mdpi.com This is particularly relevant given that the salt was designed to have altered solubility characteristics. researchgate.net
A hypothetical molecular dynamics simulation study could examine the stability of the this compound-ribosome complex over time, providing data on binding energies and key interacting residues.
De Novo Design of Next-Generation Analogues
Building upon the insights gained from docking and MD simulations, de novo design algorithms can be employed to conceptualize novel analogues of this compound with enhanced properties. This approach involves computationally generating new molecular structures that are predicted to have improved activity, better selectivity, or more favorable pharmacokinetic profiles.
Key areas for exploration include:
Linker Modification: Designing novel linkers to connect the erythromycin and nalidixic acid components, potentially optimizing their spatial orientation for dual-target binding.
Scaffold Hopping: Replacing the erythromycin or nalidixic acid scaffold with other molecular frameworks that mimic their key binding interactions but possess different physicochemical properties.
Fragment-Based Design: Utilizing small molecular fragments to build new analogues that occupy specific binding pockets identified through computational analysis.
Exploration of Non-Antimicrobial Biological Activities (e.g., Immunomodulatory Properties in Research Models)
Erythromycin and other macrolides are known to possess immunomodulatory and anti-inflammatory properties independent of their antimicrobial action. scirp.orgnih.govresearchgate.net These effects are attributed to their ability to modulate cytokine production and inflammatory cell function. scirp.org Given this precedent, it is highly probable that this compound also exhibits such activities.
Future research in this area should involve:
In Vitro Immune Cell Assays: Investigating the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6, IL-10) in cultured immune cells such as macrophages and lymphocytes. researchgate.net
Animal Models of Inflammation: Evaluating the efficacy of this compound in established animal models of inflammatory diseases, such as inflammatory bowel disease or rheumatoid arthritis.
Signaling Pathway Analysis: Identifying the specific intracellular signaling pathways (e.g., NF-κB) that are modulated by this compound to exert its immunomodulatory effects. researchgate.net
A potential study could compare the immunomodulatory effects of this compound with those of erythromycin alone to determine if the nalidixic acid moiety influences this activity.
Mechanistic Studies on Host-Pathogen Interaction Modulation
The interplay between a host and a pathogenic microbe is a complex dance of molecular signals and responses. mdpi.comfrontiersin.org Antibiotics can influence this interaction not only by killing the pathogen but also by altering its virulence and the host's response. dzif.denih.gov
Future investigations into this compound's role in modulating host-pathogen interactions could include:
Sub-inhibitory Concentration Effects: Studying the impact of sub-lethal concentrations of this compound on bacterial virulence factor expression, such as toxin production and biofilm formation.
Host Cell Invasion Assays: Examining whether the compound affects the ability of intracellular pathogens to invade and survive within host cells.
Transcriptomic Analysis of Infected Host Cells: Using techniques like RNA-sequencing to analyze the global gene expression changes in host cells infected with bacteria and treated with this compound. This can reveal how the compound alters the host's immune and stress response pathways during infection.
Advanced Biomaterials and Bio-conjugate Research for Targeted Delivery
The development of advanced drug delivery systems is crucial for enhancing the efficacy and reducing the side effects of therapeutic agents. nih.gov The unique physicochemical properties of this compound, such as its solubility in both polar and nonpolar solvents, make it an interesting candidate for incorporation into novel delivery platforms. researchgate.netresearchgate.net
Promising areas of research include:
Nanoparticle Formulation: Encapsulating this compound into various types of nanoparticles (e.g., liposomes, solid-lipid nanoparticles, polymeric nanoparticles) to improve its stability, control its release, and target it to specific sites of infection. nih.gov
Bio-conjugation: Covalently linking this compound to targeting moieties, such as antibodies or peptides, that can specifically recognize and bind to bacterial cells or infected tissues.
Smart Biomaterials: Developing "smart" biomaterials, such as pH- or enzyme-responsive hydrogels, that can release this compound in response to specific stimuli present at the site of infection. A recent study demonstrated the potential of a transethosome-loaded cinnamon oil-based emulgel for the topical delivery of erythromycin. mdpi.com
A hypothetical research project could focus on developing this compound-loaded nanoparticles that are surface-functionalized with a mannose ligand to target macrophages, which can act as reservoirs for intracellular bacteria.
Systems Biology Approaches to Understand Compound Effects at a Global Level
Systems biology offers a holistic approach to understanding the complex biological effects of a drug by integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgplos.org This approach can provide a comprehensive picture of how this compound impacts both the pathogen and the host.
Future systems biology studies could focus on:
Integrated Omics of Bacterial Response: Combining transcriptomic, proteomic, and metabolomic analyses of bacteria treated with this compound to construct a detailed model of the drug's mechanism of action and the bacterial response to it. nih.gov
Host-Pathogen Interactome Mapping: Using high-throughput techniques to map the protein-protein interactions between host and pathogen proteins in the presence and absence of this compound. This can identify key interaction hubs that are disrupted by the compound.
Metabolic Modeling: Employing computational models of bacterial metabolism to predict how this compound affects different metabolic pathways and to identify potential synergistic drug combinations. plos.org
By pursuing these diverse and innovative research avenues, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutic strategies and a deeper understanding of its complex biological activities.
Development of Novel Resistance Monitoring and Detection Research Tools
The emergence and spread of antimicrobial resistance (AMR) represent a significant global health challenge, necessitating the development of rapid, accurate, and accessible diagnostic tools to monitor and detect resistance mechanisms. For a combination compound like this compound, this challenge is twofold, requiring the simultaneous or parallel detection of resistance to both its macrolide (erythromycin) and quinolone (nalidixic acid) components. Future research is poised to move beyond traditional culture-based methods, which are often time-consuming, towards innovative molecular and biosensor-based technologies that can provide timely results to inform clinical practice and surveillance efforts. nih.govnih.gov
A critical avenue of future research lies in the development of multiplex molecular assays. These assays can simultaneously identify the genetic determinants of resistance to both erythromycin and nalidixic acid from a single sample. For erythromycin, key resistance mechanisms include target site modification, primarily through erm genes that encode for methylases altering the 23S rRNA, and drug efflux mediated by mef genes. nih.govasm.org For nalidixic acid, resistance is commonly associated with point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes. oup.comtums.ac.ir PCR-based methods, including real-time PCR and multiplex PCR, have been developed to detect these specific genes and mutations for the individual antibiotics. asm.orgtums.ac.irnih.gov Future research tools for this compound should aim to integrate these separate molecular targets into a single, streamlined diagnostic panel. Such a tool would provide a comprehensive resistance profile, offering a significant advantage for surveillance and potentially for guiding therapeutic choices.
The advancement of whole-genome sequencing (WGS) offers a powerful and comprehensive tool for AMR surveillance. mdpi.com WGS can identify all known resistance genes and mutations in a bacterial isolate, providing a complete picture of its resistance profile. mdpi.com This technology is becoming increasingly integral to routine pathogen surveillance. elifesciences.org For this compound, applying WGS to resistant isolates would not only confirm the presence of known resistance markers for both parent compounds but could also uncover novel resistance mechanisms or unexpected linkages between macrolide and quinolone resistance. Genomic databases and bioinformatic tools are essential for this approach, helping to annotate genomes and predict resistance phenotypes from sequence data. mdpi.com
Another promising frontier is the development of advanced biosensors for point-of-care detection of antibiotic resistance. dntb.gov.uafrontiersin.org These devices aim to provide rapid and accurate detection of quinolones and other antibiotics in various samples. dntb.gov.uamdpi.com Research is active in creating electrochemical, optical, and piezoelectric biosensors. dntb.gov.uanih.gov For instance, immunosensors and aptasensors, which use antibodies or single-stranded oligonucleotides as recognition elements, have shown high affinity and specificity for detecting quinolones. mdpi.com Future research could focus on creating dual-function biosensors capable of detecting resistance to both macrolide and quinolone antibiotics, or even the compound this compound itself. The integration of nanomaterials into these biosensors is a key area of development, as it can enhance sensitivity, stability, and response time. uwc.ac.za
The table below outlines potential future research directions for developing resistance detection tools for this compound, building upon existing technologies for its constituent compounds.
| Technology Platform | Target for Erythromycin Resistance | Target for Nalidixic Acid Resistance | Potential Application for this compound |
| Multiplex PCR | erm genes (e.g., ermA, ermB, ermC), mef genes, 23S rRNA mutations asm.orgelitechgroup.comcertest.es | gyrA and parC gene mutations oup.comtums.ac.ir | Development of a single assay to simultaneously detect key resistance determinants for both macrolide and quinolone components. |
| Whole-Genome Sequencing (WGS) | Comprehensive identification of all known resistance genes and novel mutations. mdpi.com | Full sequencing of QRDRs and detection of other potential resistance mechanisms. mdpi.com | In-depth surveillance studies to understand the complete genetic basis of resistance and track the co-evolution of resistance. |
| Biosensors (e.g., Electrochemical, Optical) | Detection of erythromycin-modifying enzymes or altered ribosomal targets. | Direct detection of nalidixic acid or mutations in target enzymes using specific antibodies or aptamers. dntb.gov.uamdpi.com | Creation of rapid, portable, point-of-care devices for simultaneous detection of resistance to both antibiotic classes. |
| Recombinase Polymerase Assay (RPA) | Rapid detection of specific resistance genes like mef(A) from raw lysates. nih.gov | Adaptation of RPA to detect key mutations in gyrA. | Field-deployable, rapid diagnostic tool for on-site surveillance in various environmental and clinical settings. |
Ultimately, the goal of developing these novel research tools is to enhance antimicrobial resistance surveillance systems. asm.org An integrated "One Health" approach, which recognizes the interconnection between the health of humans, animals, and the environment, is crucial for tracking the emergence and spread of resistance. nih.gov Future surveillance strategies for this compound should, therefore, not be limited to clinical settings but also encompass veterinary and environmental contexts to provide a complete picture of the resistance landscape. frontiersin.org The data generated from these advanced detection tools will be fundamental in building the evidence base needed to implement effective stewardship and control strategies. who.int
Q & A
Q. What experimental approaches are used to evaluate the combined antibacterial efficacy of erythromycin and nalidixate?
- Methodological Answer: In vitro assays, such as checkerboard synergy testing, quantify the fractional inhibitory concentration (FIC) index to determine additive, synergistic, or antagonistic effects. Mutation rate experiments (e.g., using Salmonella typhimurium strains exposed to nalidixate and erythromycin) measure antibiotic resistance development by comparing mutation frequencies under varying concentrations . For example, RM821 (spq-2 dnaQ+) showed a Rifampicin mutation rate of 0.58 ± 0.13, while nalidixate exhibited lower resistance (0.06 ± 0.03), suggesting differential mechanistic impacts .
Q. How is the coordination chemistry of nalidixate with metal ions characterized in solid-state studies?
- Methodological Answer: Spectroscopic techniques (FTIR, UV-Vis) and thermal analysis (TG-DTA, DSC) identify coordination modes. For instance, nalidixate binds trivalent lanthanides (La, Pr, Nd) via carboxylate groups in a bidentate chelating mode, forming [Ln(nal)₃]·nH₂O complexes. X-ray powder diffraction confirms low crystallinity, while TG data reveal dehydration steps (e.g., 497–511 K stability range for anhydrous complexes) .
Q. What in vitro models are used to study erythromycin-nalidixate interactions with bacterial ribosomes?
- Methodological Answer: Ribosome-binding assays using radiolabeled antibiotics or fluorescence polarization quantify competitive inhibition. For macrolides like erythromycin, translocation inhibition is assessed via toeprinting assays, while nalidixate’s DNA gyrase inhibition is measured using supercoiling assays .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize erythromycin production parameters in fermentation processes?
- Methodological Answer: RSM designs (e.g., central composite design) model interactions between variables like oxygen uptake rate (OUR), pH, and nutrient concentration. Variance analysis (ANOVA) identifies significant factors; for example, a quadratic model explained 96.6% of erythromycin yield variability (total SS: 818,395.60; model SS: 790,794.70) . Cross-product terms (264,947.30 SS) highlight critical parameter interactions .
Q. What statistical methods resolve contradictions in mutation rate data across bacterial strains exposed to erythromycin-nalidixate combinations?
- Methodological Answer: Multivariate regression adjusts for strain-specific factors (e.g., dnaQ mutation status). For RM822 (dnaQ200::Tn10), nalidixate mutation rates (127 ± 7) exceed Rifampicin (375 ± 22), suggesting DNA polymerase III editing subunit defects amplify quinolone resistance. Bootstrap resampling validates reproducibility, while ANOVA partitions variance between genetic and treatment effects .
Q. How do thermal analysis techniques determine the stability of nalidixate-metal complexes under varying hydration states?
- Methodological Answer: Thermogravimetry (TG) quantifies dehydration steps (e.g., 5–6 H₂O molecules lost at 497–511 K), while DSC measures enthalpy changes. For [Pr(nal)₃]·5H₂O, dehydration occurs in one step, and stability correlates with lanthanide ionic radius—smaller radii (e.g., Sm³⁺) increase thermal stability .
Q. What frameworks ensure rigorous formulation of research questions for erythromycin-nalidixate pharmacokinetic studies?
- Methodological Answer: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome). For example:
- Population: Gram-negative pathogens with dual antibiotic resistance.
- Intervention: Erythromycin-nalidixate co-administration.
- Comparison: Monotherapy efficacy.
- Outcome: Synergy quantification via FIC index .
Data Contradiction and Validation
Q. How to address discrepancies in reported nalidixate coordination modes across spectroscopic studies?
- Methodological Answer: Compare FTIR carboxylate stretching frequencies (Δν = νₐₛ(COO⁻) – νₛ(COO⁻)). A Δν < 200 cm⁻¹ indicates bidentate binding (observed in lanthanide complexes), while Δν > 200 cm⁻¹ suggests monodentate or ionic bonding. Discrepancies may arise from hydration state or crystallinity differences, resolved via controlled humidity XRD .
Q. What experimental controls are critical when assessing erythromycin-nalidixate cytotoxicity in eukaryotic cells?
- Methodological Answer: Include untreated controls, solvent-only controls (e.g., DMSO), and viability assays (MTT, resazurin). For time-course studies, parallel antibiotic-free cultures control for nutrient depletion. Dose-response curves (IC₅₀ calculations) must account for batch-to-batch variability in primary cell lines .
Methodological Best Practices
Q. How to design a scoping review to map knowledge gaps in erythromycin-nalidixate combination therapy?
- Methodological Answer: Follow Arksey & O’Malley’s framework: (1) Define objectives, (2) Search databases (PubMed, Scopus) using controlled vocabulary (MeSH: "Erythromycin/pharmacology," "Nalidixic Acid/chemistry"), (3) Screen for in vitro/animal studies, (4) Chart data (mechanisms, resistance rates), (5) Consult stakeholders to prioritize gaps .
Q. What ethical considerations apply to pharmacokinetic studies involving human subjects?
- Methodological Answer: Obtain IRB approval, ensure informed consent, and disclose risks (e.g., QT prolongation with macrolides). Participant selection criteria must exclude individuals with hepatic impairment (nalidixate metabolism) or erythromycin allergy, verified via pre-screening questionnaires .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
